

Spectroscopic and Synthetic Profile of (R)-1-Boc-2-isobutylpiperazine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-Boc-2-Isobutylpiperazine

Cat. No.: B582312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic characteristics of **(R)-1-Boc-2-isobutylpiperazine**, a chiral monosubstituted piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents predicted data based on the analysis of closely related analogs and general principles of spectroscopic interpretation for Boc-protected amines. Detailed experimental protocols for the synthesis and spectroscopic analysis of similar compounds are also provided to guide researchers in their work.

Chemical Structure and Properties

(R)-1-Boc-2-isobutylpiperazine, also known as tert-butyl (R)-2-isobutylpiperazine-1-carboxylate, is a piperazine derivative where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, and the adjacent carbon atom at the 2-position is substituted with an isobutyl group, conferring chirality to the molecule.

Table 1: General Properties of (R)-1-Boc-2-isobutylpiperazine

Property	Value
IUPAC Name	tert-butyl (R)-2-isobutylpiperazine-1-carboxylate
CAS Number	1217599-13-7
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₂
Molecular Weight	242.36 g/mol
Appearance	Expected to be a solid or oil

Predicted Spectroscopic Data

While specific experimental spectra for **(R)-1-Boc-2-isobutylpiperazine** are not readily available in the public domain, the following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of similar Boc-protected piperazines and isobutyl-containing compounds.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Boc (t-butyl)	~1.45	s	9H
Isobutyl -CH(CH ₃) ₂	~0.90	d	6H
Isobutyl -CH(CH ₃) ₂	~1.70	m	1H
Isobutyl -CH ₂ -	~1.2-1.4	m	2H
Piperazine ring protons	~2.5-4.0	m	7H
Piperazine -NH-	~1.5-2.5 (broad)	s	1H

Predicted ¹³C NMR Data

Table 3: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3 , 100 MHz)

Carbon	Predicted Chemical Shift (ppm)
Boc - $\text{C}(\text{CH}_3)_3$	~28.5
Boc - $\text{C}(\text{CH}_3)_3$	~80.0
Boc - C=O	~155.0
Isobutyl - $\text{CH}(\text{CH}_3)_2$	~22.5
Isobutyl - $\text{CH}(\text{CH}_3)_2$	~25.0
Isobutyl - CH_2-	~40-45
Piperazine C2	~55-60
Piperazine ring carbons	~45-55

Predicted IR and MS Data

Table 4: Predicted IR and MS Data

Spectroscopic Technique	Predicted Values
IR (Infrared) Spectroscopy (cm^{-1})	~3300-3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch)
MS (Mass Spectrometry) (m/z)	Expected $[\text{M}+\text{H}]^+$: 243.2067

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Boc-protected piperazines and their spectroscopic characterization. These protocols are based on common laboratory practices and can be adapted for the synthesis and analysis of **(R)-1-Boc-2-isobutylpiperazine**.

General Synthesis of N-Boc-piperazines

The synthesis of N-Boc-piperazine derivatives can be achieved through several methods. A common approach involves the direct Boc-protection of the corresponding piperazine.

Protocol 1: Boc Protection of a Substituted Piperazine

- **Dissolution:** Dissolve the starting piperazine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
- **Base Addition:** Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents), to the solution.
- **Boc Anhydride Addition:** Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

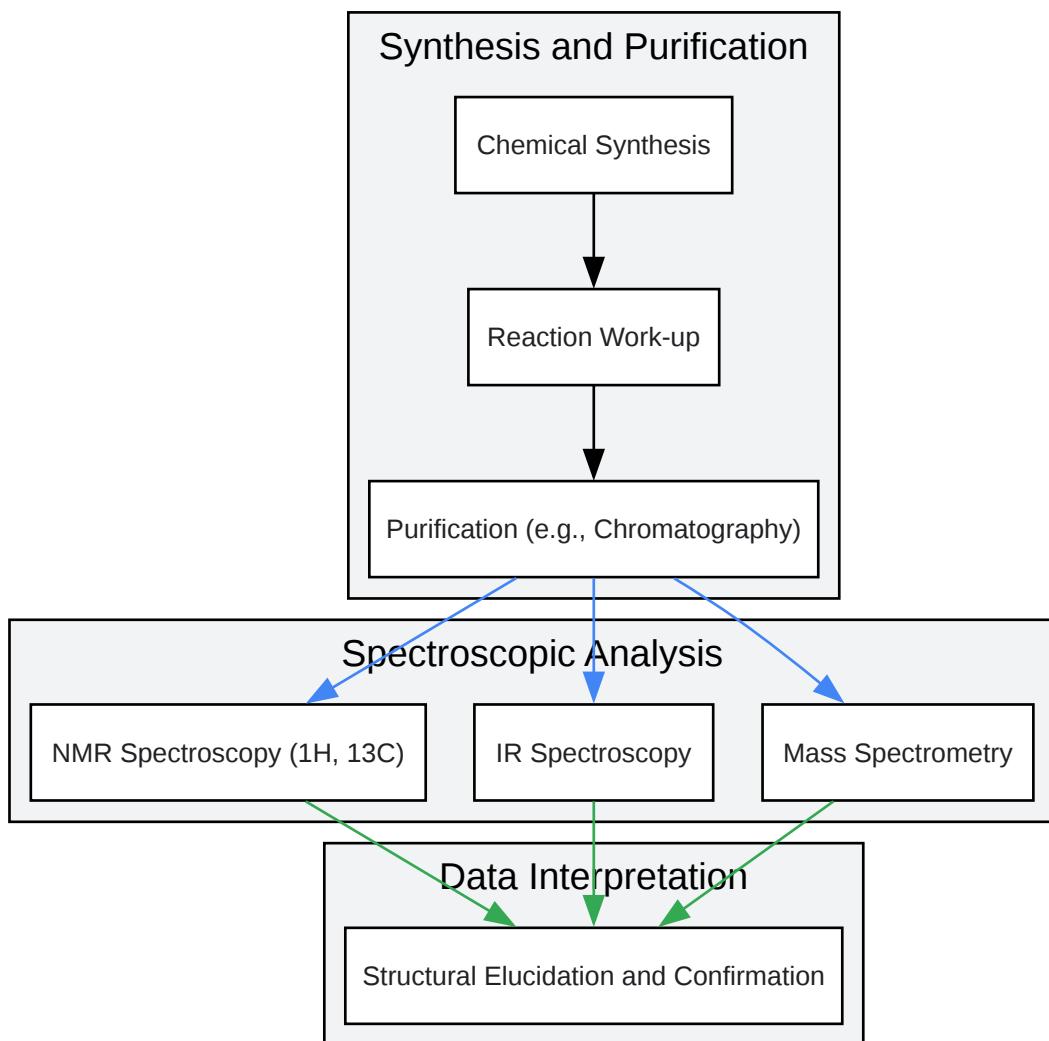
Spectroscopic Analysis Protocols

Protocol 2: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 3: Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the sample holder of an FTIR spectrometer.
- Data Acquisition: Record the IR spectrum over a range of 4000-400 cm^{-1} .


Protocol 4: Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **(R)-1-Boc-2-isobutylpiperazine**.

General Workflow for Synthesis and Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general process from chemical synthesis to structural confirmation using various spectroscopic techniques.

In conclusion, while specific, experimentally-derived spectroscopic data for **(R)-1-Boc-2-isobutylpiperazine** is not publicly documented, this guide provides a robust framework of expected data and standardized protocols. This information is intended to assist researchers in the synthesis, purification, and characterization of this and structurally related compounds, thereby facilitating advancements in drug discovery and development.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (R)-1-Boc-2-isobutylpiperazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582312#spectroscopic-data-nmr-ir-ms-of-r-1-boc-2-isobutylpiperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com